molecular formula C18H21N3OS B2778395 3-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-cyclopropanecarbonylpiperidine CAS No. 1203328-20-4

3-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-cyclopropanecarbonylpiperidine

Cat. No.: B2778395
CAS No.: 1203328-20-4
M. Wt: 327.45
InChI Key: FEYMNFMZULVOLL-UHFFFAOYSA-N
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Description

3-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-cyclopropanecarbonylpiperidine is a complex organic compound that features a thiadiazole ring, a piperidine ring, and a cyclopropyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-cyclopropanecarbonylpiperidine typically involves multiple steps. One common route starts with the preparation of the 5-benzyl-1,3,4-thiadiazole core. This can be achieved by reacting phenylacetic acid derivatives with thiosemicarbazide under acidic conditions to form the thiadiazole ring . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the cyclopropyl group via a cyclopropanation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-cyclopropanecarbonylpiperidine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-cyclopropanecarbonylpiperidine is unique due to its combination of a thiadiazole ring, a piperidine ring, and a cyclopropyl group. This unique structure contributes to its diverse biological activities and makes it a valuable compound for research in multiple fields.

Properties

IUPAC Name

[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c22-18(14-8-9-14)21-10-4-7-15(12-21)17-20-19-16(23-17)11-13-5-2-1-3-6-13/h1-3,5-6,14-15H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYMNFMZULVOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CC2)C3=NN=C(S3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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